molecular formula C11H13N3O B5773776 N-(1-methyl-1H-benzimidazol-2-yl)propanamide

N-(1-methyl-1H-benzimidazol-2-yl)propanamide

Cat. No.: B5773776
M. Wt: 203.24 g/mol
InChI Key: CQPZWAJYVAWSQR-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-benzimidazol-2-yl)propanamide: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the nitrogen atom and a propanamide group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of o-phenylenediamine with formic acid to form the benzimidazole ring, followed by N-methylation and subsequent acylation with propanoyl chloride to introduce the propanamide group .

Industrial Production Methods: Industrial production of N-(1-methyl-1H-benzimidazol-2-yl)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1-methyl-1H-benzimidazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1-methyl-1H-benzimidazol-2-yl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzimidazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . In microbial cells, it can disrupt essential metabolic pathways, resulting in the inhibition of growth and replication .

Comparison with Similar Compounds

  • 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine
  • 1-(1H-benzimidazol-2-yl)ethanol
  • 2-(1-hydroxyethyl)benzimidazole

Comparison: N-(1-methyl-1H-benzimidazol-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer activities due to the presence of the propanamide group, which can influence its interaction with biological targets .

Properties

IUPAC Name

N-(1-methylbenzimidazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-3-10(15)13-11-12-8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPZWAJYVAWSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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